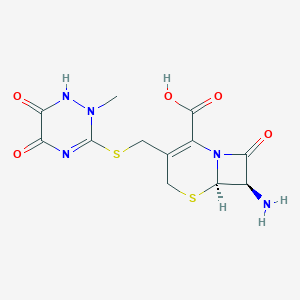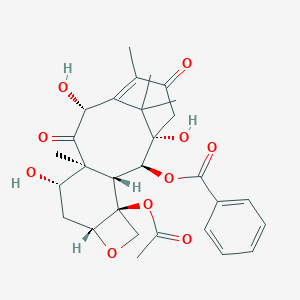
10-deacetyl-13-oxobaccatin III
Descripción general
Descripción
10-deacetyl-13-oxobaccatin III is a novel stable derivative of 10-Deacetylbaccatin III with antitumor and antimitotic activity . It is a white or off-white crystalline powder .
Synthesis Analysis
Baccatin III is an important precursor for the synthesis of the clinically important anticancer drug Taxol. A key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . The crucial steps in the synthesis of 10-deacetyl-13-oxobaccatin III include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .Molecular Structure Analysis
The molecular formula of 10-deacetyl-13-oxobaccatin III is C29H34O10 . The molecular weight is 542.57 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 10-deacetyl-13-oxobaccatin III include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .Physical And Chemical Properties Analysis
10-deacetyl-13-oxobaccatin III is a white or off-white crystalline powder . It is slightly soluble in chloroform, DMSO, and methanol .Aplicaciones Científicas De Investigación
Natural Source and Derivatives
10-Deacetyl-13-oxobaccatin III, along with related taxanes, is derived from the leaves of Taxus cuspidata. These compounds have been studied for their structural properties and potential applications in various fields, including pharmaceuticals (Zhang et al., 2010).
Microbial Transformation
The microbial transformation of 10-deacetylbaccatin III has been investigated using different microorganisms. This process results in the formation of various derivatives, which could be explored for novel applications in biotechnology and medicine (Arnone et al., 2006).
Enzymatic Acylation and Modification
Enzymatic acylation of 10-deacetylbaccatin III, specifically the 10-O-acetyltransferase activity, has been a focus of research, exploring its role in the modification of this molecule for potential therapeutic uses (Ondari & Walker, 2008). Further studies have delved into diastereoselective hydroxylation, providing insights into semi-synthetic approaches for creating derivatives (Baldelli et al., 2003).
Hybrid Metabolic Pathway Construction
Researchers have constructed hybrid metabolic pathways involving 10-deacetylbaccatin III, aimed at efficient conversion to baccatin III, demonstrating the potential of bioengineering for large-scale synthesis and modification of this compound (Wang et al., 2021).
Antimicrobial Properties
A study explored the antimicrobial effects of 10-deacetylbaccatin III against phytopathogens, revealing significant activities and providing a basis for its application in agricultural pest management (Wang et al., 2018).
Safety And Hazards
The safety data sheet advises against using 10-deacetyl-13-oxobaccatin III for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The enzymatically synthesized baccatin III (ESB III) has shown anticancer activities by inducing apoptotic cell death, which could further be used for the semisynthesis of taxol in the future . The literature suggests that 10-deacetylbaccatin III (10-DAB) can be easily obtained from plants and fungi for the semisynthesis of taxol. Further, different groups suggested that 10-DAB production can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZBAMYUOYXRSF-RIFKXWPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570271 | |
| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-deacetyl-13-oxobaccatin III | |
CAS RN |
92950-42-0 | |
| Record name | (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)
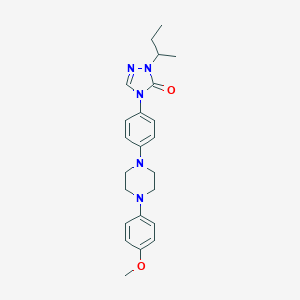

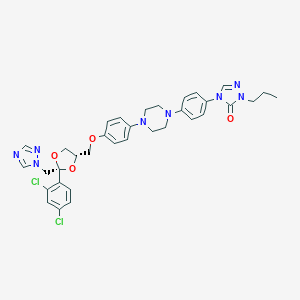

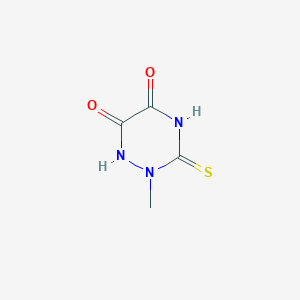

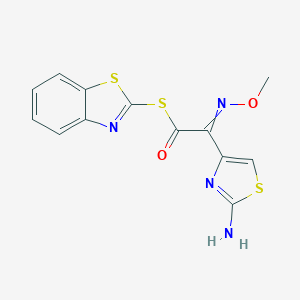
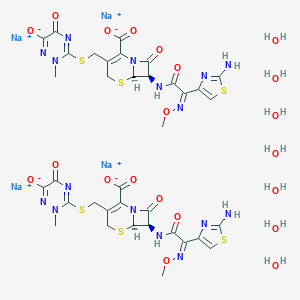
![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)

